molecular formula C22H15FN2OS B7568350 (E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one

(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one

Cat. No. B7568350
M. Wt: 374.4 g/mol
InChI Key: BVHGJVHMTVSFEJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one is a chemical compound with a molecular formula of C22H14FNO2S. It is also known as FPTP or 4'-fluoro-α-pyrrolidinopropiophenone. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of (E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one can produce analgesic and anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one in lab experiments is its high potency and selectivity for certain targets. However, its potential toxicity and side effects must be carefully evaluated before use in humans.

Future Directions

Future research on (E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one could focus on its potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. It could also be studied for its potential as an anti-cancer agent or as a modulator of the immune system. Further research could also investigate its potential toxicity and side effects in humans.
In conclusion, (E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of (E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one involves the condensation of 4'-fluoropropiophenone with 3-phenyl-1-pyrazol-4-yl-2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the resulting product is purified by recrystallization.

Scientific Research Applications

(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties in animal models. It has also been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2OS/c23-18-11-8-16(9-12-18)22-17(10-13-20(26)21-7-4-14-27-21)15-25(24-22)19-5-2-1-3-6-19/h1-15H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHGJVHMTVSFEJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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